Purpurin

Descripción general

Descripción

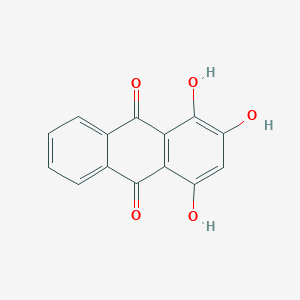

La purpurina, también conocida como 1,2,4-trihidroxiantraquinona, es un derivado de la antraquinona que se encuentra en la naturaleza. Es un tinte rojo/amarillo que se deriva formalmente de la 9,10-antraquinona mediante la sustitución de tres átomos de hidrógeno por grupos hidroxilo. La purpurina se encuentra en las raíces de la planta de la rubia (Rubia tinctorum) y se ha utilizado históricamente como tinte para textiles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La purpurina se puede sintetizar a partir de la alizarina (1,2-dihidroxiantraquinona) mediante una reacción de bromación seguida de hidrólisis. El proceso implica la bromación de la alizarina para formar 1,2-dibromo-3-hidroxiantraquinona, que luego se hidroliza para producir purpurina .

Métodos de Producción Industrial

La producción industrial de purpurina normalmente implica la extracción del compuesto de las raíces de la planta de la rubia. Las raíces se procesan para aislar los glucósidos de los tintes, que luego se hidrolizan para liberar purpurina y otras antraquinonas .

Análisis De Reacciones Químicas

Substitution Reactions

Purpurin undergoes nucleophilic substitution at hydroxyl groups, enabling synthetic modifications.

Alkylation with alkyl halides :

In anhydrous DMF/THF under argon, this compound reacts with 1-bromopropane or 1-bromobutane in the presence of NaH to yield 2-alkoxy derivatives (Fig. 1) .

| Derivative | Reaction Conditions | Yield | Melting Point |

|---|---|---|---|

| 2-Propoxy-purpurin | NaH, 1-bromopropane, 353 K, 24 h | 58% | 485–487 K |

| 2-Butoxy-purpurin | NaH, 1-bromobutane, 353 K, 24 h | 62% | 473–475 K |

-

Alkylation preferentially occurs at the C-2 hydroxyl group due to steric and electronic factors.

-

Products crystallize as solvates (e.g., acetonitrile or nitromethane) with distinct color changes (dark red to orange).

Electrochemical Lithiation

This compound serves as an organic electrode material in lithium-ion batteries, leveraging reversible redox reactions at carbonyl/hydroxyl groups :

Mechanism :

-

Initial lithiation : Li⁺ binds to carbonyl oxygen (C-9/C-10), forming enolate intermediates.

-

Secondary lithiation : Adjacent hydroxyl groups (C-1/C-4) participate, yielding a dilithiated complex.

| Parameter | Pristine this compound | Lithiated this compound (1:2 Li ratio) |

|---|---|---|

| ¹H NMR (δ, ppm) | -OH: 13.30, 13.05, 11.57 | -OH: 18.19 (enolic), others absent |

| ¹³C NMR (δ, ppm) | C=O: 181, 188 | C=O: upfield shifts (~2–3 ppm) |

| 7Li NMR (δ, ppm) | – | 0.12 (broad signal) |

Copper-Mediated Oxidative Damage

This compound induces DNA strand breaks via Cu(II)-dependent redox cycling :

Pathway :

-

Reduction : this compound reduces Cu(II) to Cu(I), generating semiquinone radicals.

-

ROS generation : Cu(I) reacts with H₂O₂ (via Fenton-like reactions), producing hydroxyl radicals (·OH).

-

DNA damage : 8-Oxodeoxyguanosine (8-oxodG) forms, a biomarker of oxidative stress.

| Condition | 8-oxodG Formation (vs. control) | Inhibition by Catalase |

|---|---|---|

| This compound + Cu(II) | 2.8-fold increase | 63% reduction |

| This compound + Cu(II) + ·OH scavenger | No effect | – |

Complexation with Metal Ions

This compound chelates transition metals, influencing its reactivity:

Copper complexes :

-

Forms stable Cu(I)/Cu(II)-purpurin complexes, facilitating redox cycling .

-

Enhances oxidative DNA damage in the presence of ascorbate (EC₅₀ = 12 μM) .

Lithium coordination :

pH-Dependent Tautomerism

This compound exhibits pH-sensitive behavior due to protonation/deprotonation equilibria :

| pH Range | Dominant Form | Absorption λₘₐₓ (nm) | Fluorescence λₘₐₓ (nm) |

|---|---|---|---|

| < 4.6 | Neutral (quinoid) | 515 | 580 |

| 4.6–8.5 | Mono-deprotonated | 480 | 540 |

| > 8.5 | Di-deprotonated | 450 | 500 |

This tautomerism underpins its utility in pH-responsive sensors and dyes .

Photochemical Reactions

Under UV/visible light, this compound generates singlet oxygen (¹O₂) via Type II photodynamic mechanisms :

Key parameters :

Aplicaciones Científicas De Investigación

Anticancer Properties

Purpurin exhibits significant potential as an anticancer agent. Its mechanism involves photosensitization, where it generates reactive oxygen species (ROS) upon exposure to UV light, leading to apoptosis in cancer cells. This property has been explored in various studies:

- Study Findings : In vitro experiments demonstrated that this compound can induce cell death in cancerous cells while sparing healthy cells, suggesting a targeted therapeutic approach .

- Case Study : A study involving Balb/c mice with implanted 4T1 tumors revealed that this compound, when used in photodynamic therapy (PDT), significantly reduced tumor size by approximately 60% compared to control groups .

Anti-inflammatory Effects

This compound has been shown to reduce inflammation markers such as IL-6, TNF-α, and IL-1β while increasing IL-10 levels. This dual action indicates its potential as an anti-inflammatory agent:

- Mechanism : this compound's anti-inflammatory effects have been confirmed through studies on macrophage cell lines and adjuvant-induced arthritis models in rats .

- Data Table: Inflammatory Markers Reduction

| Marker | Control Group | This compound Treatment |

|---|---|---|

| IL-6 | High | Significantly Lower |

| TNF-α | High | Significantly Lower |

| IL-1β | High | Significantly Lower |

| IL-10 | Low | Increased |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and mitigate oxidative stress:

- Research Insights : Studies indicate that this compound's antioxidant action plays a crucial role in its pharmacological efficacy, particularly in neuroprotection and cardioprotection .

pH-Sensitive Probe

This compound has been investigated as a pH-sensitive probe due to its colorimetric changes in response to pH variations:

- Study Results : Research demonstrated that this compound can effectively detect pH changes in solutions and living cells, making it useful for monitoring cellular processes such as apoptosis .

Data Table: pH Sensitivity of this compound

| pH Level | Color Change | Fluorescence Response |

|---|---|---|

| 2.0 | Red | High |

| 4.6 | Yellow | Moderate |

| 7.0 | Green | Low |

Future Prospects

Despite the promising applications of this compound, further research is necessary to fully understand its therapeutic potential and mechanisms of action. Current studies are exploring:

Mecanismo De Acción

La purpurina ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Activa la vía del factor 2 relacionado con el factor eritroide 2 de transcripción nuclear (Nrf2), lo que lleva a la expresión de genes antioxidantes.

Actividad antiinflamatoria: Reduce los niveles de citoquinas proinflamatorias como la interleucina-6, el factor de necrosis tumoral-alfa y la interleucina-1 beta, mientras que aumenta las citoquinas antiinflamatorias como la interleucina-10.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la generación de especies reactivas de oxígeno y la activación de las vías apoptóticas.

Comparación Con Compuestos Similares

La purpurina se compara a menudo con otros derivados de la antraquinona como la alizarina y la antraquinona:

Alizarina: Similar a la purpurina, pero tiene dos grupos hidroxilo en lugar de tres.

Antraquinona: El compuesto madre de la purpurina y la alizarina.

Lista de Compuestos Similares

- Alizarina (1,2-dihidroxiantraquinona)

- Antraquinona (9,10-antraquinona)

- Ácido carmínico

- Ácido quermésico

Actividad Biológica

Purpurin, a natural anthraquinone derived from the roots of Rubia cordifolia, has garnered attention for its multifaceted biological activities, including anticancer, antimicrobial, antioxidant, and neuromodulatory effects. This article delves into the various aspects of this compound's biological activity, supported by case studies and research findings.

1. Overview of this compound

This compound is primarily recognized for its historical use as a red dye. However, recent studies have illuminated its potential therapeutic applications due to its ability to modulate various biological processes. The compound exhibits significant antioxidant properties, which are crucial for its pharmacological effects.

2. Anticancer Activity

This compound has shown promise in cancer therapy through several mechanisms:

- Photosensitization : this compound can be activated by light to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This property is leveraged in photodynamic therapy (PDT) where this compound acts as a photosensitizer, effectively targeting tumor cells while sparing normal tissues .

- Inhibition of Cell Proliferation : Studies indicate that this compound inhibits the proliferation of various cancer cell lines by disrupting critical cellular processes. For instance, it was found to inhibit the assembly of FtsZ, a protein essential for bacterial cytokinesis, suggesting potential pathways for targeting cancer cells as well .

Table 1: Summary of Anticancer Mechanisms

3. Antimicrobial Activity

This compound demonstrates significant antibacterial properties:

- Mechanism of Action : It inhibits bacterial growth in a concentration-dependent manner and induces filamentation in bacterial cells. This effect is attributed to its interaction with the FtsZ protein, disrupting its assembly and function .

- Potential Applications : Given the rising antibiotic resistance, this compound's ability to target bacterial cytokinesis presents an exciting avenue for developing new antibacterial agents .

4. Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound play a crucial role in its therapeutic potential:

- Oxidative Stress Reduction : this compound mitigates oxidative stress by scavenging free radicals, which is fundamental in treating conditions associated with inflammation and cellular damage .

- Adjuvant-Induced Arthritis Model : In animal studies, this compound has shown efficacy in reducing inflammation and modulating immune responses, highlighting its potential in treating inflammatory diseases .

5. Neuromodulatory Effects

Recent research indicates that this compound can cross the blood-brain barrier:

- Neuroprotective Properties : this compound exhibits antidepressant and anti-Alzheimer effects by modulating neurotransmitter systems and reducing neuroinflammation .

- Case Studies : Animal models have demonstrated improvements in cognitive function following this compound treatment, suggesting its utility in neurodegenerative disorders .

6. Conclusion

This compound represents a promising compound with diverse biological activities that could be harnessed for therapeutic applications. Its multifaceted mechanisms—ranging from anticancer and antimicrobial effects to antioxidant and neuromodulatory properties—underscore the need for further research to fully elucidate its potential.

Propiedades

IUPAC Name |

1,2,4-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQQADTFFCFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021214 | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS] | |

| Record name | 1,2,4-Trihydroxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-54-9 | |

| Record name | Purpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purpurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PURPURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PURPURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1GT81LS6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.